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Compound of Interest

Compound Name: Barium formate

Cat. No.: B1594320

An in-depth exploration of the synthesis, structural characterization, and thermal properties of
monoclinic barium formate, tailored for researchers, scientists, and professionals in drug
development.

Barium formate, with the chemical formula Ba(HCOO)z, is the barium salt of formic acid. It
crystallizes in the monoclinic system, a fact of significant interest to crystallographers and
material scientists.[1] This compound serves as a valuable precursor in the synthesis of
advanced materials, including high-temperature superconductors like Yttrium Barium Copper
Oxide (YBCO).[1] Its utility stems from its solubility characteristics and its behavior upon
thermal decomposition. This guide provides a comprehensive overview of the monoclinic
crystal system of barium formate, detailing its synthesis, structural properties, and thermal
decomposition pathway.

Physicochemical Properties

Barium formate is a crystalline solid with a density of approximately 3.21 g/cm3.[2] It is soluble
in water and practically insoluble in ethanol.[2] A summary of its key physicochemical properties
is presented in Table 1.
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Property Value Reference
Chemical Formula C2H2BaOa --INVALID-LINK--
Molecular Weight 227.36 g/mol --INVALID-LINK--
Appearance Crystalline solid --INVALID-LINK--
Density 3.21 g/cm?3 [2]

Solubility in Water Soluble [2]

Solubility in Ethanol Insoluble [2]

Table 1: Physicochemical Properties of Barium Formate

Crystallographic Data

The crystal structure of barium formate has been identified as belonging to the monoclinic
crystal system.[1] This system is characterized by three unequal crystallographic axes, with
one axis being perpendicular to the plane formed by the other two. Despite extensive searches
of crystallographic databases and scientific literature, specific, experimentally determined
lattice parameters (a, b, ¢, and 3) and the definitive space group for monoclinic barium
formate could not be located in publicly accessible records. Further single-crystal X-ray
diffraction studies are required to elucidate these fundamental structural details.

Experimental Protocols
Synthesis of Barium Formate Crystals

A common method for the synthesis of high-purity barium formate crystals involves the
reaction of barium carbonate with formic acid. The following protocol is adapted from a
patented method:

Materials:
e Barium carbonate (crystalline)

e Formic acid (10-12% aqueous solution)
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o Saturated aqueous barium formate solution (for washing)
o Deionized water
Procedure:

To a 10-12% aqueous solution of formic acid, add crystalline barium carbonate in portions at
a rate of 10-50 g/min . Maintain the reaction temperature between 25-40°C. It is
recommended to use a 10-20% excess of formic acid relative to the stoichiometric amount.

Allow an interval of 10-30 minutes between the addition of each portion of barium carbonate.

After the final addition of barium carbonate, cool the reaction mixture to room temperature
while stirring continuously.

Filter the precipitated barium formate crystals from the solution.

Wash the collected crystals with a pre-purified, saturated aqueous solution of barium
formate.

Press the crystals to remove excess liquid.
Dry the purified barium formate crystals at a temperature of 80-90°C.

Synthesis Workflow of Barium Formate

X-ray Diffraction (XRD) Analysis

To confirm the monoclinic crystal structure of synthesized barium formate, powder X-ray
diffraction (XRD) is the primary analytical technique.

Instrumentation:
A standard powder X-ray diffractometer with Cu Ka radiation (A = 1.5406 A) is suitable.
Sample Preparation:

o Grind the crystalline barium formate sample to a fine powder using an agate mortar and
pestle to ensure random orientation of the crystallites.
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e Mount the powdered sample onto a sample holder.
Data Collection:

e Scan the sample over a 26 range of 10° to 80° with a step size of 0.02° and a dwell time of
1-2 seconds per step.

Data Analysis:

e The resulting diffraction pattern should be indexed to a monoclinic unit cell. Rietveld
refinement can be employed to determine the lattice parameters and space group, provided
a suitable starting model is available.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for
understanding the thermal stability and decomposition of barium formate. The thermal
decomposition is not a single-step process but occurs sequentially.[1]

Upon heating, barium formate is stable up to approximately 300-400°C.[1] Beyond this
temperature, it decomposes, first forming a barium oxalate intermediate (BaC20a4).[1] With
further heating, the barium oxalate decomposes to yield the final solid residue, barium
carbonate (BaCOs).[1]

The expected thermal decomposition pathway is as follows:
o Decomposition of Barium Formate: Ba(HCOO):z (s) - BaCz0a4 (s) + Hz (g) + CO (g)

o Decomposition of Barium Oxalate: BaC20a4 (s) — BaCOs (s) + CO (g)

Temperature Range (°C) Mass Loss (%) Event

. - Decomposition of Barium
300 - 400 Initial decomposition _
Formate to Barium Oxalate

N Decomposition of Barium
> 400 Further decomposition )
Oxalate to Barium Carbonate
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Table 2: Thermal Decomposition Events of Barium Formate

Thermal Decomposition of Barium Formate

Conclusion

Barium formate is a significant inorganic compound with a monoclinic crystal structure that
plays a crucial role as a precursor in materials science. This guide has provided a detailed
overview of its synthesis, characterization, and thermal properties. While the monoclinic nature
of its crystal system is established, a definitive determination of its lattice parameters and
space group from publicly available data remains an area for future research. The experimental
protocols and decomposition pathways detailed herein offer a solid foundation for researchers
and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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